Oreganol (CAS 20300-50-9), also known as odontoside or oreganol A, is a specialized phenolic glycoside (3′,4′-dihydroxybenzylprotocatechoic acid 4′-O-β-D-glucopyranoside) primarily isolated from Origanum vulgare. In commercial and research procurement, it serves as a critical analytical marker for standardizing the non-volatile, water-soluble phenolic fraction of botanical extracts, distinguishing high-quality medicinal preparations from crude essential oils. Beyond its role as a reference standard, oreganol exhibits pronounced nephrotropic, antioxidant, and anti-amyloidogenic properties. Its high solubility in polar solvents and structural stability make it a preferred precursor and reference material in metabolomics, phytochemical profiling, and the development of novel anti-fibrillization excipients for peptide formulations [1].
Buyers often attempt to substitute pure oreganol with crude oregano extracts or the more abundant rosmarinic acid (RA) to reduce costs. However, generic substitution fails in precision applications due to distinct physicochemical and kinetic differences. Crude extracts suffer from extreme batch-to-batch variability in their phenolic glycoside content, compromising reproducibility in biological assays and analytical calibrations. Furthermore, while rosmarinic acid is a potent antioxidant, it lacks the specific structural features of oreganol's protocatechuic acid glucoside moiety, which provides superior steric hindrance against protein aggregation. In pharmaceutical formulation contexts, such as the stabilization of recombinant human insulin, replacing oreganol with rosmarinic acid results in significantly shorter aggregation lag phases, leading to premature fibrillization and compromised product quality [1].
In the context of recombinant human insulin production and storage, preventing amyloid fibrillization is critical for maintaining product quality. Quantitative Thioflavin T (ThT) fluorescence assays demonstrate that Oreganol A significantly outperforms Rosmarinic Acid (RA), the primary phenolic constituent of oregano. When tested against 20 µM of untreated human insulin, Oreganol A prolonged the lag phase of fibrillization approximately two-fold compared to Rosmarinic Acid. This indicates a much stronger capacity to stabilize the intact insulin protein structure under aggregation-prone conditions[1].
| Evidence Dimension | Lag phase duration of insulin amyloid fibrillization |
| Target Compound Data | Oreganol A (Prolonged lag phase significantly) |
| Comparator Or Baseline | Rosmarinic Acid (RA) (~2x shorter lag phase than Oreganol A) |
| Quantified Difference | ~2-fold increase in lag phase duration vs. Rosmarinic Acid |
| Conditions | 20 µM human insulin, 37°C, 1200 rpm agitation, ThT fluorescence assay |
For formulation scientists, procuring Oreganol provides a significantly more effective stabilizing excipient for preventing peptide aggregation during manufacturing and storage compared to standard rosmarinic acid.
When screening for anti-diabetic and anti-amyloidogenic properties, crude Lamiaceae extracts exhibit extreme batch-to-batch variability, complicating downstream pharmaceutical development. By procuring pure Oreganol A, researchers achieve a standardized, quantifiable baseline for inhibiting insulin aggregation. In standardized ThT fluorescence assays, isolated Oreganol A consistently prevents the pathological process of insulin aggregation at defined micromolar concentrations, a level of reproducibility impossible to achieve with crude lyophilized extracts (LYO) that contain fluctuating ratios of competing polyphenols [1].
| Evidence Dimension | Assay reproducibility and defined molar efficacy |
| Target Compound Data | Pure Oreganol A (Defined molar concentration, highly reproducible inhibition) |
| Comparator Or Baseline | Crude Lyophilized Extract (LYO) (Variable multi-component composition, unpredictable kinetics) |
| Quantified Difference | Predictable, concentration-dependent inhibition vs. highly variable batch efficacy |
| Conditions | ThT fluorescence assay, 20 µM human insulin, 37°C |
Procuring the isolated reference standard eliminates the analytical noise and reproducibility issues inherent to crude botanical extracts in sensitive protein-folding assays.
Oreganol A demonstrates potent dose-dependent nephrotropic effects, differentiating it from generic botanical phenolic mixtures. In a controlled 24-hour in vivo model with a 3% water load, a single intragastric administration of pure Oreganol A at a highly specific dose of 0.5 mg/kg resulted in a statistically significant increase in both total diuresis and creatininuresis compared to the water control group. This precise quantification at the 0.5 mg/kg threshold establishes Oreganol A as a highly active, low-dose nephrotropic agent, whereas crude extracts require much higher, variable dosing to achieve comparable renal clearance [1].
| Evidence Dimension | Diuresis and creatininuresis volume |
| Target Compound Data | Oreganol A (0.5 mg/kg dose, significant increase) |
| Comparator Or Baseline | Water control (Baseline clearance) |
| Quantified Difference | Statistically significant increase in 4-hour and 24-hour diuresis and creatininuresis vs. baseline |
| Conditions | In vivo murine model, single intragastric administration, 3% water load, 24-hour monitoring |
Procuring pure Oreganol allows researchers to achieve reproducible, low-dose diuretic efficacy in pharmacological models without the confounding variables of unstandardized crude extracts.
Utilizing Oreganol as a specialized excipient or lead compound to prevent amyloid fibrillization and aggregation of human insulin and other aggregation-prone therapeutic peptides during manufacturing and extended storage [1].
Employing Oreganol (Odontoside) as a primary LC-MS/MS reference standard to quantify the non-volatile phenolic glycoside fraction in commercial Origanum vulgare extracts, ensuring batch-to-batch reproducibility [1].
Utilizing the pure compound in in vivo models to study low-dose (0.5 mg/kg) diuretic and neuromodulatory pathways, avoiding the multi-target confounding effects of crude Lamiaceae extracts [2].